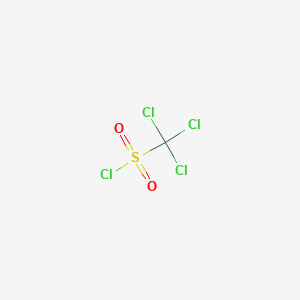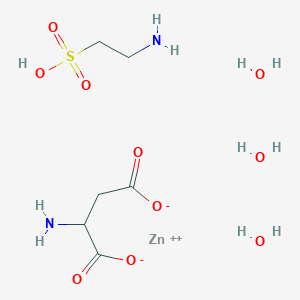
Trichlormethansulfonylchlorid
Übersicht
Beschreibung
Trichloromethanesulfonyl chloride is a versatile chemical compound with the molecular formula CCl3SO2Cl. It is known for its efficiency as a chlorinating agent, particularly in organic synthesis. This compound is widely used in various chemical reactions due to its ability to introduce chlorine atoms into organic molecules under mild conditions .
Wissenschaftliche Forschungsanwendungen
Trichloromethanesulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Trichloromethanesulfonyl chloride is primarily a free radical chlorinating agent . It targets aldehydes and pent-4-enylcobaloximes . These targets play a crucial role in various organic reactions, serving as intermediates or reactants.
Mode of Action
The compound interacts with its targets through a chlorination process . It reacts with aldehydes to perform efficient α-chlorination . When interacting with pent-4-enylcobaloximes under tungsten lamp irradiation in an inert solvent, it yields 2-(β,β,β-trichloroethyl)sulfolanes .
Biochemical Pathways
The primary biochemical pathway affected by Trichloromethanesulfonyl chloride is the chlorination of aldehydes . This pathway leads to the formation of α-chloroaldehydes , which are useful building blocks for the synthesis of pharmaceutically important compounds .
Result of Action
The result of Trichloromethanesulfonyl chloride’s action is the efficient production of α-chloroaldehydes and 2-(β,β,β-trichloroethyl)sulfolanes . These products are valuable in various organic synthesis processes and pharmaceutical applications .
Action Environment
The action of Trichloromethanesulfonyl chloride is influenced by environmental factors such as the presence of an inert solvent and tungsten lamp irradiation . These conditions facilitate its reaction with pent-4-enylcobaloximes . Furthermore, the compound’s reactivity and efficacy can be affected by the presence of other reactants and the specific conditions of the organic synthesis process.
Biochemische Analyse
Biochemical Properties
Trichloromethanesulfonyl chloride is known for its role in biochemical reactions, particularly in the alpha-chlorination of aldehydes
Cellular Effects
It is known that the compound is an efficient free radical chlorinating agent , which suggests it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Trichloromethanesulfonyl chloride is known to perform efficiently in the alpha-chlorination of aldehydes This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloromethanesulfonyl chloride can be synthesized through the chlorination of carbon disulfide (CS2) in the presence of an iodine catalyst. The reaction typically occurs at temperatures below 30°C to maximize efficiency and yield :
CS2+3Cl2→CCl3SCl+SCl2
2CS2+5Cl2→2CCl3SCl+S2Cl2
Industrial Production Methods: In industrial settings, trichloromethanesulfonyl chloride is produced using similar chlorination processes, ensuring high purity and yield. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products and to ensure the safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Trichloromethanesulfonyl chloride primarily undergoes substitution reactions, where it acts as a chlorinating agent.
Common Reagents and Conditions:
Reagents: Common reagents used with trichloromethanesulfonyl chloride include N-chlorosuccinimide (NCS) and various organocatalysts.
Conditions: Reactions typically occur under mild conditions, often at room temperature, to ensure high yields and selectivity.
Major Products: The major products formed from reactions involving trichloromethanesulfonyl chloride are α-chlorinated aldehydes and ketones. These products are valuable intermediates in organic synthesis, used in the preparation of various pharmaceuticals and agrochemicals .
Vergleich Mit ähnlichen Verbindungen
Trichloromethanesulfenyl chloride (CCl3SCl): Similar in structure but differs in its reactivity and applications.
Trifluoromethanesulfonyl chloride (CF3SO2Cl): Known for its use in trifluoromethylation reactions.
Chlorosulfonic acid (HSO3Cl): Another chlorinating agent with different reactivity and applications.
Uniqueness: Trichloromethanesulfonyl chloride is unique due to its high efficiency and selectivity in chlorination reactions under mild conditions. Its ability to minimize the formation of toxic by-products and facilitate easy workup and purification makes it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
trichloromethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl4O2S/c2-1(3,4)8(5,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPSWAFANXCCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062507 | |
| Record name | Methanesulfonyl chloride, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2547-61-7 | |
| Record name | Trichloromethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2547-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonyl chloride, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002547617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloromethanesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanesulfonyl chloride, trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfonyl chloride, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloromethanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)


![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)




